molecular formula C75H140N3O24P B6307234 MAL-PEG12-DSPE CAS No. 2413909-83-6

MAL-PEG12-DSPE

Número de catálogo: B6307234
Número CAS: 2413909-83-6
Peso molecular: 1498.9 g/mol
Clave InChI: NSUQHFQCPXYHBT-UPFDQZFOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine involves the conjugation of polyethylene glycol with distearoylphosphatidylethanolamine through a maleimide group. The maleimide group reacts with free thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in an aqueous or organic solvent, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as chromatography and crystallization to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine primarily undergoes substitution reactions, particularly with thiol groups. The maleimide group is highly reactive towards thiols, forming stable thioether bonds .

Common Reagents and Conditions

Major Products

The major product formed from the reaction of Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine with thiols is a thioether-linked conjugate. This product retains the functional properties of both the polyethylene glycol and distearoylphosphatidylethanolamine moieties .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

MAL-PEG12-DSPE is primarily utilized in the formulation of liposomes and micelles for targeted drug delivery. The maleimide group allows for the conjugation of therapeutic agents that contain free thiol groups, facilitating the creation of stable drug-carrier complexes. This property is particularly advantageous for delivering cytotoxic drugs or peptides directly to target cells, thereby improving therapeutic efficacy while minimizing off-target effects.

Key Features:

  • Thiol-Reactive Conjugation: The maleimide group reacts with thiols to form stable thioether bonds, enabling precise drug attachment .
  • Enhanced Solubility: The PEG component increases the hydrophilicity of the liposomal formulations, improving their stability and circulation time in biological systems .
  • Payload Versatility: Various therapeutic agents, including peptides and small molecules, can be effectively encapsulated and delivered using this compound .

Bioconjugation Techniques

This compound serves as an essential tool in bioconjugation processes, particularly in creating targeted therapies. By attaching targeting ligands or antibodies to the maleimide group, researchers can develop multifunctional nanoparticles that enhance specificity towards disease markers.

Applications in Bioconjugation:

  • Targeted Drug Delivery: Conjugation with antibodies or peptides allows for selective targeting of cancer cells or other diseased tissues .
  • Imaging Agents: The compound can be integrated into imaging modalities (e.g., MRI or PET) to improve the visualization of tumors by conjugating with imaging probes .

Nanoparticle Development

This compound is integral to the development of nanoparticle-based systems for theranostics—combining therapy and diagnostics. Its ability to stabilize nanoparticles while providing functionalization options makes it ideal for creating advanced therapeutic platforms.

Case Studies:

  • Dual-Modality Imaging Probes: Research has demonstrated the effectiveness of this compound in constructing dual-modality imaging agents that utilize both MRI and PET technologies, enhancing diagnostic capabilities .
  • Tumor Targeting: Studies have shown that nanoparticles modified with this compound exhibit improved targeting and retention in tumor sites due to the enhanced permeability and retention effect associated with PEGylated compounds .

Enhanced Pharmacokinetics

The incorporation of this compound into drug formulations significantly alters pharmacokinetic profiles. PEGylation leads to prolonged circulation times and reduced renal clearance, which is beneficial for maintaining drug levels in systemic circulation.

Benefits:

  • Improved Stability: PEGylated drugs show increased stability against enzymatic degradation, which is crucial for maintaining therapeutic levels over time .
  • Enhanced Distribution: The increased molecular weight from PEGylation reduces glomerular filtration, allowing for better accumulation at target sites such as tumors or inflamed tissues .

Recent Innovations and Future Directions

Ongoing research continues to explore new applications of this compound in various fields:

  • Gene Delivery Systems: The compound is being evaluated for use in delivering nucleic acids (e.g., siRNA) due to its ability to form stable complexes with negatively charged molecules.
  • Vaccine Development: Its role in enhancing immune responses through targeted delivery of antigens is being investigated, particularly in cancer vaccines.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Maleimide-Polyethylene Glycol12-Distearoylphosphatidylethanolamine is unique due to its specific maleimide group, which provides high reactivity towards thiols, enabling efficient and stable conjugation. This property makes it particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other applications requiring selective protein modification .

Actividad Biológica

MAL-PEG12-DSPE (N-[maleimide(polyethylene glycol)-2000]-1,2-distearoyl-sn-glycero-3-phosphoethanolamine) is a specialized phospholipid compound that has garnered attention for its applications in drug delivery systems, particularly in the context of targeted therapies and PROTAC (proteolysis-targeting chimera) development. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and broader implications in biomedical research.

Chemical Structure and Properties

This compound is characterized by its amphiphilic nature, consisting of a hydrophobic tail derived from distearoyl phosphatidylethanolamine and a hydrophilic PEG (polyethylene glycol) chain. The maleimide group allows for specific conjugation with thiol-containing compounds, making it a versatile linker in bioconjugation applications.

  • Molecular Formula : C75H140N3O24P
  • Molecular Weight : 1498.89 g/mol

This compound facilitates the formation of micelles and liposomes that enhance the solubility and bioavailability of poorly soluble drugs. Its ability to modify surfaces through maleimide-thiol coupling allows for targeted delivery to specific tissues or cells, which is particularly useful in cancer therapy and neurological applications.

Biological Activity

The biological activity of this compound has been investigated in various research contexts:

  • Drug Delivery Systems : Studies have shown that this compound can encapsulate therapeutic agents, improving their pharmacokinetics and targeting capabilities. For instance, in a study involving insulin-loaded liposomes containing this compound, significant derivatization was observed, indicating effective drug encapsulation and controlled release properties .
  • Neuroprotective Applications : Research has demonstrated that nanoparticles modified with DSPE derivatives can cross the blood-brain barrier (BBB) effectively. For example, micelles incorporating DSPE-PEG2000 showed enhanced accumulation in brain tissues and neuroprotective effects in models of ischemic stroke . This underscores the potential of this compound in treating neurological disorders.
  • PROTAC Development : As a PEG-based linker for PROTACs, this compound plays a critical role in targeted protein degradation strategies. Its ability to form stable conjugates with target proteins enhances the efficacy of PROTACs by facilitating their selective degradation .

Case Study 1: Insulin-Conjugated Liposomes

In a study assessing the cross-reactivity during liposomal preparation using this compound, researchers found that approximately 9% of insulin was successfully conjugated to the liposomal surface. This modification resulted in improved stability and bioactivity of insulin, demonstrating the potential for enhanced therapeutic efficacy through targeted delivery .

Case Study 2: Brain Targeting with Angiopep-2

A novel formulation utilizing DSPE-PEG2000 modified with angiopep-2 demonstrated superior brain targeting capabilities compared to traditional methods. The study highlighted that micelles modified with targeting ligands significantly increased drug accumulation in brain tissues while reducing systemic toxicity .

Data Tables

Study Compound Targeted Delivery Efficacy Notes
ISL-MicellesBrainEnhancedImproved circulation time
Insulin-LiposomeSystemicSignificant9% conjugation efficiency
PROTACsSpecific ProteinsHigh EfficacyEffective degradation mechanism

Propiedades

IUPAC Name

[(2R)-3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86)/t69-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUQHFQCPXYHBT-UPFDQZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H140N3O24P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1498.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.